3-(4-fluorophenyl)-6-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-2-(pyridin-2-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS2/c1-12-10-16-17(26-12)18(24)23(15-7-5-13(20)6-8-15)19(22-16)25-11-14-4-2-3-9-21-14/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKBLEUYEBFOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC3=CC=CC=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-6-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on current research findings.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step procedures that include cyclization and functional group modifications. The specific compound under discussion can be synthesized through a series of reactions that allow for the incorporation of the fluorophenyl and pyridinyl groups, as well as the methylsulfanyl moiety. The synthetic pathway generally follows these steps:
- Formation of Thieno[3,2-d]pyrimidine Core : Initial reactions to form the thieno[3,2-d]pyrimidine skeleton.
- Substitution Reactions : Introduction of substituents such as 4-fluorophenyl and pyridin-2-yl groups.
- Final Modifications : Adjustments to enhance solubility and bioactivity.
Antitumor Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds similar to the target compound have been evaluated against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer). In one study, a related compound demonstrated IC50 values of 0.55 μM against SU-DHL-6 cells, indicating potent antiproliferative effects .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor cell proliferation and survival.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- 17β-Hydroxysteroid Dehydrogenase Inhibition : Some thieno[3,2-d]pyrimidines have shown moderate inhibition of 17β-HSD enzymes implicated in steroid metabolism. For example, compounds from similar studies exhibited 36% inhibition at 1 μM concentration .
- EZH2 Inhibition : Recent studies have highlighted the potential of thieno[3,2-d]pyrimidines as inhibitors of EZH2, a histone methyltransferase involved in gene silencing during cancer progression .
Antiviral Properties
Emerging research suggests that certain derivatives may possess antiviral activity:
- Compounds have been tested against various viral strains with promising results in inhibiting viral replication .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) tends to enhance activity against certain targets.
- Conformational Considerations : The spatial arrangement of substituents affects binding affinity to target enzymes or receptors.
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidines for their effects on cancer cell morphology and apoptosis induction in SU-DHL-6 cells. The most effective derivatives led to significant morphological changes and apoptosis in a dose-dependent manner .
- Inhibition Studies : Another investigation focused on enzyme inhibition where compounds were screened for their ability to inhibit 17β-HSD enzymes. Results indicated that specific structural features were critical for achieving desired inhibitory effects .
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds similar to thienopyrimidines exhibit significant anti-inflammatory properties by inhibiting key inflammatory pathways. For instance:
- Mechanism of Action : The compound may inhibit the p38 MAPK pathway, which is crucial in mediating inflammatory responses. Studies have shown that dual inhibitors targeting both p38 MAPK and phosphodiesterase 4 (PDE4) can synergistically reduce inflammation markers like TNF-alpha .
- Case Study : A study on related compounds demonstrated effective suppression of TNF-alpha release in preclinical models, suggesting potential applications in treating chronic inflammatory diseases .
Antitumor Activity
Thienopyrimidine derivatives have been explored for their anticancer properties:
- Mechanism of Action : These compounds often act by inducing apoptosis in cancer cells or inhibiting cell proliferation through various pathways, including the modulation of kinase activities.
- Case Study : In vitro studies have shown that similar thienopyrimidine compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Further investigations are needed to establish the specific efficacy of the target compound in clinical settings.
Antimicrobial Properties
The antimicrobial activity of thienopyrimidine derivatives has also been documented:
- Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis, leading to bactericidal effects.
- Case Study : Preliminary studies indicate that certain thienopyrimidine derivatives possess activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.
Data Table: Summary of Key Research Findings
Comparison with Similar Compounds
Key Findings
- Fluorine Impact: Fluorophenyl derivatives consistently outperform non-fluorinated analogs in bioactivity, likely due to enhanced binding via halogen bonds .
- Sulfanyl Group Role : Pyridinylmethyl sulfanyl groups improve solubility and target engagement compared to alkyl or aryl sulfanyl substituents .
- Isomer Effects: Thieno[3,2-d]pyrimidinones (target) may offer better metabolic stability than [2,3-d] isomers due to reduced ring strain .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology :
- Stepwise Functionalization : Begin with a pyrimidine or thienopyrimidine core, followed by fluorophenyl and pyridinylmethylsulfanyl group introductions. For example, nitration reactions (HNO₃/H₂SO₄) can introduce nitro groups, which are later reduced or substituted .
- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate nucleophilic substitutions, as seen in analogous pyrimidine syntheses (yields: 23–67%) .
- Table: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 36% | |
| Alkylation | K₂CO₃, DMF, RT, 12h | 67% |
Q. Which spectroscopic techniques are critical for structural characterization?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for backbone assignment; ¹⁹F NMR to confirm fluorophenyl group integrity .
- X-ray Diffraction : Resolves stereochemistry and crystal packing, as demonstrated for related pyridin-2(1H)-ones .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity assays?
- Strategies :
- Standardized Protocols : Control solvent effects (e.g., DMSO concentration in cell-based assays) to minimize false positives/negatives .
- Replication : Conduct multi-laboratory studies using identical batches (e.g., Sprague-Dawley rats for toxicity) to validate analgesic or antimicrobial results .
- Statistical Tools : Use GraphPad Prism for dose-response curve fitting and outlier analysis (e.g., p < 0.05 significance threshold) .
Q. What strategies improve regioselectivity in pyrimidine ring functionalization?
- Approaches :
- Directing Groups : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to steer electrophilic substitutions to specific positions .
- Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki for aryl groups) to target C-2 or C-4 positions selectively .
Q. What are key parameters for evaluating acute toxicity in rodent models?
- Protocol Design :
- Dosing : Administer compound intraperitoneally (10–100 mg/kg) to CD-1 mice, monitor mortality over 72h .
- Endpoints : Measure liver/kidney histopathology and serum biomarkers (ALT, creatinine) .
- Table: Toxicity Study Parameters
| Parameter | Details | Reference |
|---|---|---|
| Species | CD-1 mice, Sprague-Dawley rats | |
| Observation Period | 72h post-administration |
Q. How does X-ray crystallography resolve stereochemical ambiguities?
- Workflow :
- Crystallization : Use vapor diffusion with ethanol/water mixtures to grow single crystals .
- Data Analysis : Refine structures with SHELXL; validate bond angles/distances against DFT calculations .
- Case Study : X-ray confirmed 4-trifluoromethyl[2,4'-bipyridin]-6-ol’s tautomeric form, critical for understanding reactivity .
Data Contradiction Analysis
Q. How to resolve discrepancies in NMR vs. computational structural predictions?
- Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
